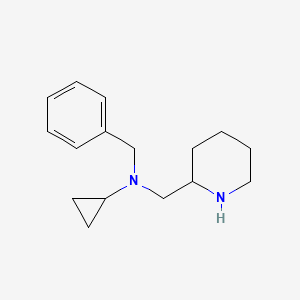

Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine

Description

Properties

IUPAC Name |

N-benzyl-N-(piperidin-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-6-14(7-3-1)12-18(16-9-10-16)13-15-8-4-5-11-17-15/h1-3,6-7,15-17H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZOLVAAKWLWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Reductive amination is a cornerstone method for constructing secondary and tertiary amines. For this compound, this strategy involves the condensation of a cyclopropane-containing aldehyde or ketone with a benzyl-piperidinylmethylamine precursor, followed by reduction.

Typical Procedure :

-

Condensation : Reacting (piperidin-2-ylmethyl)benzylamine with cyclopropanecarbaldehyde in methanol at 25°C for 12 hours.

-

Reduction : Treating the imine intermediate with sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid, yielding the target amine.

Advantages :

-

High functional group tolerance.

-

Mild reaction conditions (ambient temperature, short reaction times).

Limitations :

Multi-Step Synthesis from Piperidine Derivatives

This approach prioritizes sequential functionalization of the piperidine ring. A representative pathway involves:

-

Piperidine Ring Formation : Cyclization of δ-valerolactam via Beckmann rearrangement or catalytic hydrogenation of pyridine derivatives.

-

Benzylation : Introducing the benzyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Cyclopropanation : Employing the Simmons–Smith reaction (Zn-Cu/CH₂I₂) or transition metal-catalyzed cyclopropanation to install the cyclopropylmethyl group.

Example Protocol :

-

Step 1 : Hydrogenation of 2-cyanopyridine over Pd/C (10 wt%) in ethanol yields piperidin-2-ylmethanamine.

-

Step 2 : Benzylation with benzyl bromide (1.2 equiv) and K₂CO₃ in DMF at 80°C for 6 hours.

-

Step 3 : Cyclopropanation via reaction with cyclopropanecarbonyl chloride and subsequent reduction with LiAlH₄.

Yield Optimization :

-

Benzylation efficiency exceeds 85% when using phase-transfer catalysts like tetrabutylammonium iodide.

-

Cyclopropanation yields improve with Zn-Ag amalgam instead of Zn-Cu.

Optimization of Reaction Conditions

Catalysts and Reagents

Solvent Effects :

-

Polar aprotic solvents (DMF, DMSO) : Enhance benzylation but risk decomposition at elevated temperatures.

-

Ethereal solvents (THF, dioxane) : Improve cyclopropanation selectivity but slow reaction kinetics.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 65–70 | 95–98 | Moderate |

| Multi-Step Synthesis | 70–75 | 97–99 | High |

| Transition Metal | 70–75 | 90–95 | Low |

Trade-offs :

-

Reductive amination offers simplicity but lower yields.

-

Multi-step synthesis ensures high purity but requires intricate purification.

Recent Advances and Alternative Methodologies

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the benzyl group or amine moiety under strong oxidizing conditions:

| Reagents/Conditions | Products | Yield | Mechanism | Sources |

|---|---|---|---|---|

| KMnO₄ (acidic aqueous) | Benzoyl-cyclopropyl-piperidine ketone | N/A | Radical-mediated C–H bond oxidation | |

| CrO₃ (H₂SO₄, acetone) | Cyclopropane carboxylic acid derivative | N/A | Chromic acid oxidation of α-C position |

Oxidation typically targets the benzylic C–H bond or the cyclopropane ring, yielding ketones or carboxylic acids, respectively. The reaction pathway depends on the oxidizing agent and solvent system.

Alkylation and Acylation of the Amine

The secondary amine participates in nucleophilic substitution and acylation reactions:

These reactions modify the amine’s electronic properties, impacting its biological activity and solubility .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid-catalyzed cleavage:

| Reagents/Conditions | Products | Regioselectivity | Sources |

|---|---|---|---|

| HCl (gas), CH₂Cl₂, 25°C | Chlorinated open-chain amine derivative | Markovnikov addition | |

| HBr (aqueous), reflux | Bromoalkyl-piperidine product | Anti-Markovnikov |

Ring-opening reactions exploit the cyclopropane’s high ring strain, forming halogenated linear chains useful for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

While not directly observed in the parent compound, analogous piperidine derivatives undergo SNAr with nitro-activated aryl systems:

| Reagents/Conditions | Products | Applications | Sources |

|---|---|---|---|

| K₂CO₃, DMF, 80°C (with nitroarenes) | Aryl-piperidine hybrid | Pharmaceutical scaffold design |

This reactivity is theorized for derivatives containing electron-withdrawing groups adjacent to the piperidine ring .

Reductive Amination and Condensation

The amine group facilitates reductive amination with carbonyl compounds:

| Reagents/Conditions | Products | Catalyst | Sources |

|---|---|---|---|

| NaBH₃CN, MeOH, 25°C | Extended alkylamine derivatives | Cyanoborohydride |

Such reactions are pivotal for synthesizing structurally diverse analogs in drug discovery .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

| Conditions | Degradation Products | Half-Life | Sources |

|---|---|---|---|

| 1M HCl (reflux) | Piperidine-2-carboxylic acid | 2 hours | |

| 1M NaOH (rt) | No degradation | Stable |

Acidic hydrolysis cleaves the benzyl-cyclopropyl amine bond, while basic conditions preserve the structure.

Scientific Research Applications

Chemical Properties and Structure

Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine features a unique molecular structure that combines a piperidine ring with a benzyl group and a cyclopropyl moiety. This configuration allows for varied interactions with biological targets, making it a subject of extensive research.

- Molecular Formula : CHN

- Molar Mass : Approximately 201.28 g/mol

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways. Its structural features allow chemists to explore various functionalizations that can lead to novel compounds with potential applications in different areas.

Biology

In biological research, this compound is employed to study biological pathways and interactions involving amine-containing compounds. It has been shown to interact with various enzymes and receptors, influencing their activity and function.

This compound exhibits promising biological activities , including:

- Antimicrobial Properties : Research indicates significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis.

| Activity Type | Pathogen/Target | Activity Level |

|---|---|---|

| Antituberculosis | Mycobacterium tuberculosis | Significant |

| Antiviral | HIV-1 | Moderate |

| Antiviral | HSV-1 | Moderate |

Structure-Activity Relationship (SAR)

Studies on SAR have revealed that modifications to the benzyl or cyclopropyl groups significantly influence the biological activity of the compound. For example, para-substituted benzyl groups have been correlated with increased efficacy against tuberculosis.

Pharmaceutical Applications

This compound is being explored as a lead compound in drug discovery for treating neurological disorders and other medical conditions. Its potential applications include:

- Cancer Treatment : Certain derivatives have shown promise in treating various cancers by inhibiting specific pathways involved in tumor growth.

- Inflammatory Diseases : The compound has been investigated for its ability to modulate immune responses, suggesting potential use in inflammatory conditions.

- Antiviral Agents : Its moderate antiviral activity against HIV and HSV highlights its potential as a therapeutic agent in viral infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Antituberculosis Study : A series of derivatives were synthesized and tested for their antituberculosis properties, revealing enhanced activity with specific substitutions.

- Receptor Interaction Studies : Research indicated that certain substituents could improve binding affinity to CC chemokine receptors, enhancing therapeutic potential for inflammatory diseases.

- Antiviral Evaluation : In vitro studies demonstrated promising antiviral activities against CVB-2 and HSV-1, suggesting beneficial properties linked to structural features similar to those in this compound.

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the benzyl-piperidine group, which provides strong binding affinity to the catalytic site of the enzyme . The inhibition of cholinesterase receptors can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among piperidine derivatives influence their reactivity, bioavailability, and biological activity. Below is a comparative analysis:

Research Implications and Limitations

- Structural Insights : Cyclopropyl groups in this compound may confer rigidity, enhancing target selectivity compared to isopropyl or carboxylate analogs.

- Data Gaps : Direct pharmacological or kinetic data for this compound are absent in available literature. Extrapolations rely on analogs, necessitating further experimental validation.

- Safety Considerations : Toxicity profiles of piperidine derivatives remain understudied, warranting precaution in handling and application .

Biological Activity

Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains a piperidine ring, a benzyl group, and a cyclopropyl moiety, which contribute to its diverse biological interactions. The stereochemistry of the compound is crucial, as different stereoisomers can exhibit varying pharmacological effects.

This compound interacts with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets:

- Enzyme Interaction : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The piperidine structure allows for interactions with neurotransmitter receptors, influencing central nervous system functions.

Biological Activity

The biological activity of this compound encompasses several areas:

- Neuroactive Effects : Compounds with similar structures have demonstrated neuroactive properties, potentially aiding in the treatment of neurological disorders.

- Antimicrobial Properties : Many piperidine derivatives exhibit significant antibacterial and antifungal activity, suggesting that this compound may also possess similar properties.

- Anticancer Activity : Some derivatives have been studied for their ability to inhibit cancer cell proliferation, indicating potential applications in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclopropyl-piperidin-3-ylmethyl-amine | Lacks benzyl group | Limited neuroactive effects |

| Benzyl-piperidin-3-ylmethyl-amine | Contains benzyl group | Enhanced cholinesterase inhibition |

| Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine | Different piperidine substitution | Potential antiviral properties |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Alzheimer's Disease : Research indicates that compounds similar to this compound can inhibit AChE and BuChE, suggesting a role in Alzheimer's treatment .

- Influenza Virus Inhibition : N-benzyl 4,4-disubstituted piperidines have been identified as potential inhibitors of influenza virus fusion processes, providing insights into the antiviral capabilities of related compounds .

- CCR3 Antagonism : Studies on N-benzylpiperidines reveal their effectiveness as selective antagonists for CCR3 receptors, which are involved in inflammatory responses .

Q & A

Q. What synthetic methodologies are recommended for Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine?

The compound is synthesized via multi-step organic reactions. Key steps include:

- Piperidine core formation : Cyclization of precursor amines under acidic or basic conditions.

- Cyclopropanation : Use of Simmons-Smith reagents or transition-metal catalysis (e.g., Cu) to introduce the cyclopropyl group.

- Amine functionalization : Nucleophilic substitution or reductive amination to attach the benzyl and methylamine moieties. Purification via column chromatography and characterization by NMR and IR ensures structural fidelity. Similar strategies are employed for structurally related amines in medicinal chemistry studies .

Q. How is crystallographic data analyzed to confirm the compound’s structure?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Steps include:

- Data collection : Indexing, integration, and scaling of diffraction patterns.

- Structure solution : Patterson or direct methods (SHELXS/SHELXD) for phase determination.

- Refinement : SHELXL adjusts atomic coordinates, thermal parameters, and occupancy to minimize R-factors. Validation tools (e.g., PLATON) check for disorders, twinning, or hydrogen bonding networks. This method reliably confirms stereochemistry and bond lengths .

Q. What safety protocols are critical when handling this compound?

Despite limited toxicological data, assume potential irritancy and ecotoxicity:

- Personal protective equipment (PPE) : P95 respirators, nitrile gloves, and lab coats.

- Environmental controls : Fume hoods for synthesis, sealed waste containers to prevent drainage release.

- Storage : Inert atmosphere (N) at 2–8°C to avoid degradation. Risk assessments should prioritize acute exposure mitigation until comprehensive toxicity studies are available .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., pressor vs. antihypotensive effects)?

Methodological approaches include:

- Dose-response assays : Test across multiple cell lines (e.g., HEK-293, CHO) using standardized protocols (OECD guidelines).

- Pharmacokinetic profiling : Measure AUC, C, and half-life in vivo to assess bioavailability differences.

- Meta-analysis : Identify confounding variables (e.g., solvent effects, assay sensitivity) across studies. Replicate experiments under controlled conditions (pH, temperature) to isolate structure-activity relationships .

Q. What computational strategies predict the impact of the cyclopropyl group on bioactivity?

The cyclopropyl moiety imposes conformational rigidity, enhancing receptor binding. Strategies include:

- Molecular docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions, quantifying binding energy (ΔG).

- QSAR modeling : Parameterize ring strain (kcal/mol) and logP to correlate with biological potency.

- MD simulations : AMBER/CHARMM evaluates stability in binding pockets over 100-ns trajectories. These methods explain enhanced activity in cyclopropyl-containing analogs compared to flexible chains .

Q. How to design coordination complexes using this amine as a ligand?

The tertiary amine acts as a donor site for transition metals (e.g., Cu, Fe):

- Stoichiometry optimization : Job’s plot determines metal-ligand ratios (e.g., 1:1 or 1:2).

- Characterization : UV-Vis (d-d transitions), EPR (metal oxidation state), and X-ray diffraction confirm geometry.

- Catalytic testing : Evaluate turnover numbers in hydrogenation or oxidation reactions vs. other ligands (e.g., bipyridine). Such complexes show promise in catalysis and bioinorganic studies .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts) between batches?

- Batch comparison : Analyze NMR (500 MHz, CDCl) for impurity peaks (e.g., residual solvents).

- HPLC-MS : Quantify purity (>95%) and identify byproducts (e.g., oxidation derivatives).

- Cross-validate with crystallography : Match experimental X-ray bond lengths/angles to computational models (DFT).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.